2-(4-Ethynyl-phenyl)-pyrazine
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Overview
Description
2-(4-Ethynyl-phenyl)-pyrazine is an organic compound characterized by the presence of a pyrazine ring substituted with a 4-ethynyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynyl-phenyl)-pyrazine typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst . The general reaction conditions include:
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂.
Co-catalyst: Copper(I) iodide.
Base: Triethylamine or diisopropylamine.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethynyl-phenyl)-pyrazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(4-Ethynyl-phenyl)-pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(4-Ethynyl-phenyl)-pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
- 2-(4-Ethynyl-phenyl)-pyridine
- 2-(4-Ethynyl-phenyl)-benzene
- 2-(4-Ethynyl-phenyl)-imidazole
Comparison: 2-(4-Ethynyl-phenyl)-pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis .
Properties
IUPAC Name |
2-(4-ethynylphenyl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h1,3-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBZNHGOZNVIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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